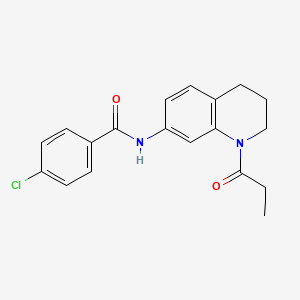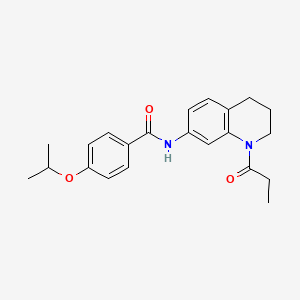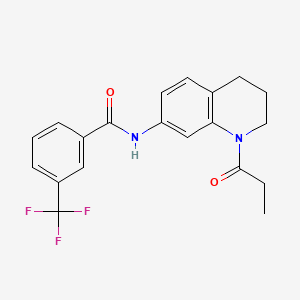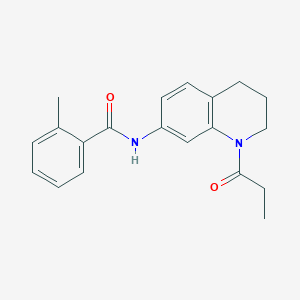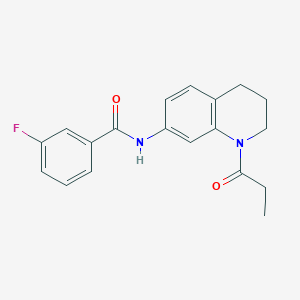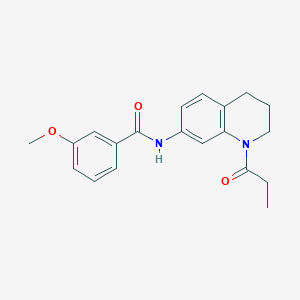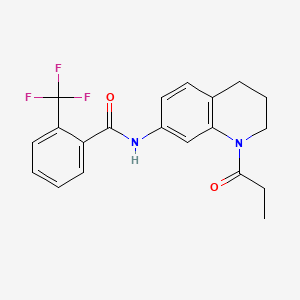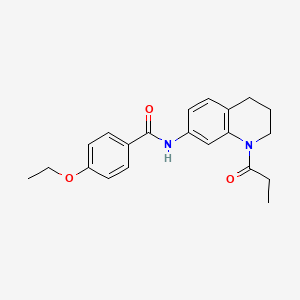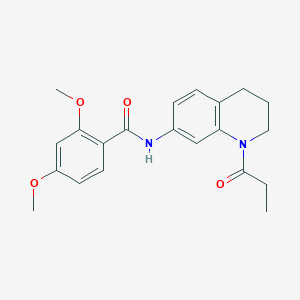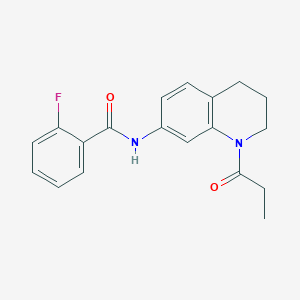
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide (FTHQ) is a small molecule that has been studied extensively in the scientific community due to its potential applications in a variety of areas, such as drug development and chemical synthesis. FTHQ is a synthetically produced compound that has been found to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. FTHQ has also been found to have potential applications in the field of drug delivery, as it can be used to target specific tissues and organs in the body.
科学的研究の応用
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide has been studied extensively in the scientific community due to its potential applications in a variety of areas, such as drug development and chemical synthesis. This compound has been found to possess a range of biological activities, including anti-inflammatory and anti-cancer effects. This compound has also been found to have potential applications in the field of drug delivery, as it can be used to target specific tissues and organs in the body. In addition, this compound has been investigated for its potential use in the synthesis of other compounds, such as quinolines and amino acids.
作用機序
The exact mechanism of action of 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide is not yet fully understood. However, it is believed that this compound exerts its effects by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This inhibition of COX-2 activity is thought to be responsible for this compound's anti-inflammatory and anti-cancer effects. In addition, this compound has been found to interact with certain proteins and receptors, such as the estrogen receptor, which is believed to be responsible for its potential applications in drug delivery.
Biochemical and Physiological Effects
This compound has been found to possess a range of biochemical and physiological effects. In particular, this compound has been found to possess anti-inflammatory and anti-cancer effects, as well as potential applications in the field of drug delivery. This compound has also been found to have potential applications in the synthesis of other compounds, such as quinolines and amino acids. Additionally, this compound has been found to interact with certain proteins and receptors, such as the estrogen receptor, which is believed to be responsible for its potential applications in drug delivery.
実験室実験の利点と制限
The advantages of using 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide in laboratory experiments include its low cost and ease of synthesis. Additionally, this compound is a relatively stable compound, which makes it easier to store and handle in the laboratory. However, there are some limitations to using this compound in laboratory experiments, such as its low solubility in aqueous solutions, which can make it difficult to dissolve in certain solvents. Additionally, this compound is a relatively small molecule, which can make it difficult to study its effects in detail.
将来の方向性
The potential future directions for research on 2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide include further investigation of its biochemical and physiological effects, as well as its potential applications in drug delivery. Additionally, further research could be conducted on the mechanism of action of this compound and its potential interactions with other proteins and receptors. Additionally, further research could be conducted on the synthesis of this compound and other related compounds, such as quinolines and amino acids. Finally, further research could be conducted on the potential use of this compound in the development of new drugs and therapeutic agents.
合成法
2-fluoro-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide can be synthesized by a variety of methods, including the reaction of 1-propanoyl-1,2,3,4-tetrahydroquinoline with 2-fluoro-benzamide in an acidic medium. This reaction is typically performed using aqueous hydrochloric acid as the acid catalyst, and the product is isolated by column chromatography. The reaction is typically carried out at room temperature, and the yield of the product is typically in the range of 70-90%.
特性
IUPAC Name |
2-fluoro-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-2-18(23)22-11-5-6-13-9-10-14(12-17(13)22)21-19(24)15-7-3-4-8-16(15)20/h3-4,7-10,12H,2,5-6,11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOZEZZKRWBDQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





